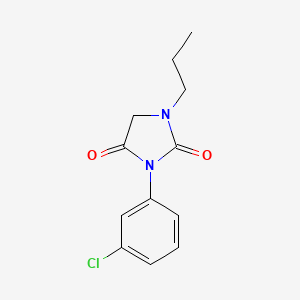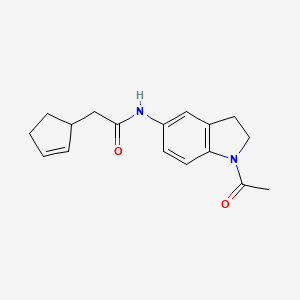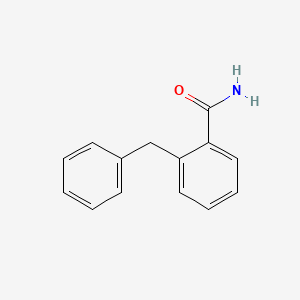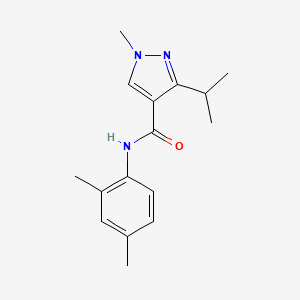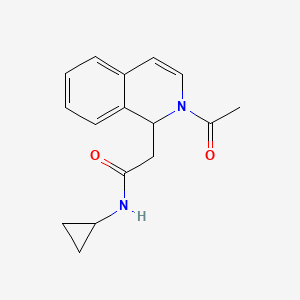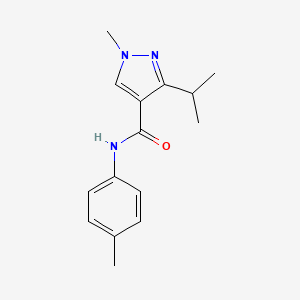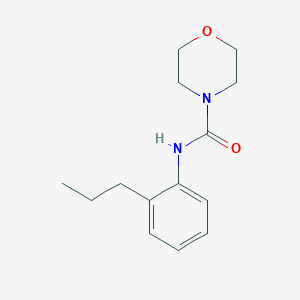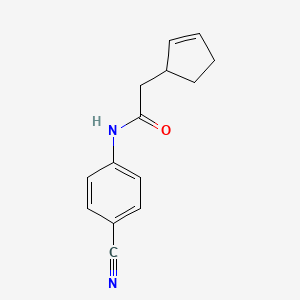
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, also known as CPAA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family, which is known for its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Specifically, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune responses, and the protection against oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, potentially making it useful in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is relatively easy to synthesize and purify, making it a useful tool in a variety of experiments. However, one limitation of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. Additionally, research on the potential neuroprotective effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, further research on the immune-modulating effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new immunotherapies.
Métodos De Síntesis
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with cyclopentenone in the presence of a catalyst. This reaction results in the formation of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, which can then be purified using a variety of techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool in the development of new cancer therapies. In neurology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to modulate the immune response, potentially making it a useful tool in the development of new immunotherapies.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h1,3,5-8,11H,2,4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBUEKVSTWEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
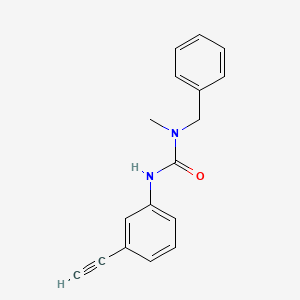
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)
